Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate
Overview
Description
Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate is a chemical compound with the molecular formula C9H7ClNO3 It is a derivative of benzo[d]oxazole, featuring a chlorine atom at the 7th position and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-chloro-2,3-dihydrobenzo[d]oxazole as the starting material.
Reaction Steps: The compound is subjected to esterification by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) to form the methyl ester.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Continuous Flow Process: Some manufacturers may use a continuous flow process for large-scale production, which allows for better control over reaction conditions and improved efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: Substitution reactions at the chlorine atom can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Different halogenated derivatives.
Mechanism of Action
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , antimycobacterial , antihistamine , antiparkinson , inhibition of hepatitis C virus , 5-HT 3 antagonistic effect , melatonin receptor antagonism , amyloidogenesis inhibition and Rho-kinase inhibition .
Scientific Research Applications
Chemistry: Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate: Similar structure but different position of the oxo group.
Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate: Similar structure but different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRSASWGUWGEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1NC2=C(O1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856261 | |
Record name | Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127690-17-9 | |
Record name | Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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